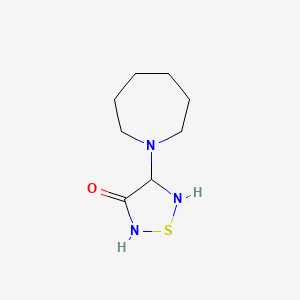
4-(Azepan-1-yl)-1,2,5-thiadiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)-1,2,5-thiadiazolidin-3-one: is a heterocyclic compound with the following chemical structure:
Structure: C6H10N2OS
It contains a seven-membered azepane ring fused to a five-membered thiadiazolidinone ring. The compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes::
Benzoyl Chloride Reaction:
- Industrial-scale production methods may involve modifications of the synthetic routes mentioned above. specific details on large-scale production are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the thiadiazolidinone ring may yield different products.
Substitution: Substitution reactions at the azepane nitrogen or other positions are possible.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are commonly used.
Major Products:
Scientific Research Applications
Medicine: Investigated for its potential as a contraceptive and in melanoma treatment.
Chemistry: Used as a building block for more complex molecules.
Industry: May find applications in materials science or drug development.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Similar compounds include 1-(Azepan-1-yl)-4-chlorophthalazine , 4-(2-(Azepan-1-yl)ethoxy)benzonitrile , and 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-2-(4-hydroxy-phenyl)-3-methyl-1H-indol-5-ol .
4-(Azepan-1-yl)-1,2,5-thiadiazolidin-3-one: stands out due to its unique combination of the azepane and thiadiazolidinone rings.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C8H15N3OS |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C8H15N3OS/c12-8-7(9-13-10-8)11-5-3-1-2-4-6-11/h7,9H,1-6H2,(H,10,12) |
InChI Key |
WWXLZZKNNGFTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2C(=O)NSN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















